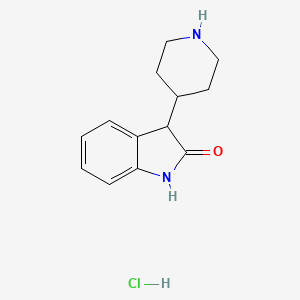

3-(Piperidin-4-yl)indolin-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-85-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Piperidin-4-yl)indolin-2-one hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS No: 79098-85-4), a heterocyclic compound featuring an indolin-2-one core linked to a piperidine moiety.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The indolin-2-one scaffold is a prominent pharmacophore found in numerous compounds with significant biological activity, including the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis.

Synthesis

The synthesis of 3-(Piperidin-4-yl)indolin-2-one is commonly achieved through the catalytic hydrogenation of its N-benzyl protected precursor, 3-(1-benzyl-4-piperidinyl)indol-2-one. The final hydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: debenzylation followed by salt formation.

Caption: Synthetic route from the N-benzyl precursor to the final hydrochloride salt.

Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)indolin-2-one

This protocol is adapted from established literature procedures for the debenzylation of N-benzyl piperidine derivatives.[3]

-

Reaction Setup: To a solution of 3-(1-benzyl-4-piperidinyl)indol-2-one (200 mg, 0.637 mmol) in methanol (5 mL), add acetic acid (0.1 mL).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (100 mg) to the mixture.

-

Hydrogenation: Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 Psi) for 3 hours.

-

Work-up:

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methanol (1 mL).

-

Adjust the pH to 8-9 by adding a 10% aqueous solution of sodium hydroxide (NaOH).

-

Concentrate the mixture and triturate the residue with a 10:1 mixture of dichloromethane (DCM) and methanol (30 mL).

-

-

Isolation: Filter the triturated mixture. Concentrate the filtrate to yield 3-(piperidin-4-yl)indolin-2-one as a yellow oil (140 mg, 98% yield).[3]

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 3-(piperidin-4-yl)indolin-2-one free base in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in ethyl acetate or a methanolic HCl solution) dropwise to the stirred solution of the free base until precipitation is complete.[4]

-

Isolation: Stir the resulting suspension for a period (e.g., 2 hours) to ensure complete salt formation.[4]

-

Purification: Collect the precipitate by filtration, wash it with a small amount of the solvent (e.g., ethyl acetate), and dry it under vacuum to obtain this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | [3] |

| Observed Ion (M+H)⁺ | m/z 217.2 | [3] |

| Molecular Formula | C₁₃H₁₆N₂O | [3] |

| Molecular Weight | 216.28 g/mol | [3] |

| Monoisotopic Mass | 216.12627 Da | [5] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample into a liquid chromatography system, typically using a C18 reversed-phase column. Elute the compound using a gradient of mobile phases, such as water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[6]

-

Mass Detection: The eluent is directed to an ESI single quadrupole mass spectrometer to detect the mass-to-charge ratio of the ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts) Note: Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃. The hydrochloride salt may cause peak broadening, especially for protons near the nitrogen atoms.

| Protons | Expected δ (ppm) | Multiplicity |

| Aromatic (Indolinone) | 6.8 - 7.5 | m |

| NH (Indolinone) | ~10.5 | s (broad) |

| NH₂⁺ (Piperidinium) | 8.5 - 9.5 | s (broad) |

| CH (Indolinone, C3) | 3.5 - 4.0 | m |

| CH (Piperidine, C4) | 2.0 - 2.5 | m |

| CH₂ (Piperidine, axial, C2, C6) | ~2.8 | m |

| CH₂ (Piperidine, equatorial, C2, C6) | ~3.3 | d |

| CH₂ (Piperidine, C3, C5) | 1.6 - 2.0 | m |

¹³C NMR (Expected Chemical Shifts)

| Carbon Atom | Expected δ (ppm) |

| C=O (Indolinone, C2) | ~175 - 180 |

| Aromatic (Indolinone) | 110 - 145 |

| CH (Indolinone, C3) | ~45 - 50 |

| CH (Piperidine, C4) | ~30 - 35 |

| CH₂ (Piperidine, C2, C6) | ~44 - 48 |

| CH₂ (Piperidine, C3, C5) | ~28 - 32 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).[7]

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indolinone) | 3200 - 3400 | Sharp, medium |

| N-H Stretch (Piperidinium) | 2500 - 3000 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide, Indolinone) | 1680 - 1720 | Strong, sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.[9]

-

Sample Measurement: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]

Biological Relevance and Signaling Pathways

The indolin-2-one scaffold is a key component in a class of synthetic molecules that act as inhibitors of protein kinases.[10] Specifically, many 3-substituted indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[10][11] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10]

By inhibiting these RTKs, indolin-2-one derivatives can block downstream signaling pathways, thereby suppressing cell proliferation and migration, and ultimately inhibiting angiogenesis.[10][12]

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a simplified signaling cascade initiated by an RTK, which can be targeted by indolin-2-one-based inhibitors.

Caption: Simplified RTK signaling pathway targeted by indolin-2-one inhibitors.

References

- 1. This compound | 79098-85-4 [chemicalbook.com]

- 2. 79098-85-4|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(piperidin-4-yl)indolin-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 5. PubChemLite - 3-(piperidin-4-yl)-2,3-dihydro-1h-indol-2-one hydrochloride (C13H16N2O) [pubchemlite.lcsb.uni.lu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "3-(Piperidin-4-yl)indolin-2-one hydrochloride"

Introduction

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a heterocyclic organic compound featuring an indolin-2-one core linked to a piperidine ring. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active molecules. While this specific compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, understanding its fundamental properties is crucial for its effective application in research and development.

This document provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this compound. It includes tabulated data for its properties, detailed experimental protocols for its synthesis, and a workflow diagram illustrating its preparation and purification.

Physicochemical Properties

The hydrochloride salt form of 3-(Piperidin-4-yl)indolin-2-one enhances its stability and aqueous solubility compared to the free base, which is a common strategy in drug development to improve handling and formulation characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 79098-85-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇ClN₂O | [4] |

| Molecular Weight | 252.74 g/mol | [3] |

| Appearance | Solid (Typical) | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| SMILES | O=C1Nc2c(C1C1CCNCC1)cccc2.Cl | [4] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, researchers can expect characteristic signals corresponding to the indolinone and piperidine moieties.

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the indolinone ring, the methine proton at the C3 position, the piperidine ring protons (which may show complex splitting), and a broad signal for the N-H protons of both the indolinone and piperidinium cation. |

| ¹³C NMR | Resonances for the carbonyl carbon (C2) of the indolinone, aromatic carbons, and aliphatic carbons of the piperidine and indolinone rings. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amine and amide, C=O stretching of the lactam, C-N stretching, and aromatic C-H stretching. |

| Mass Spectrometry | The mass spectrum of the free base (C₁₃H₁₆N₂O) would show a molecular ion peak [M]+ at m/z 216.13. The hydrochloride salt would typically show the peak for the protonated free base [M+H]+ at m/z 217.13. |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step process. First, a protected precursor is deprotected to yield the free base, which is then treated with hydrochloric acid to form the target salt.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the free base, 3-(Piperidin-4-yl)indolin-2-one.

Step 1: Synthesis of 3-(Piperidin-4-yl)indolin-2-one (Free Base)

-

Reaction Setup: To a solution of 3-(1-benzylpiperidin-4-yl)indolin-2-one (1.0 eq) in methanol (approx. 25 mL per gram of starting material), add a catalytic amount of 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-3 atm, using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature for 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter pad is washed with additional methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-(Piperidin-4-yl)indolin-2-one as the free base. This product can be used directly in the next step or purified further by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until the pH of the solution is acidic (pH ~2-3, checked with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution upon acidification. The mixture may be stirred at room temperature or cooled in an ice bath to maximize precipitation.

-

Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any non-salt impurities, and dried under vacuum to yield this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis of this compound.

Biological Relevance and Applications

While this compound itself is not extensively characterized as a biologically active agent, its core structure is of significant interest in drug discovery. The indolin-2-one nucleus is a key pharmacophore found in numerous kinase inhibitors. Derivatives of this scaffold have been investigated for a range of therapeutic applications:

-

Oncology: Many indolin-2-one derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.

-

Neurology: Certain derivatives have been explored as ligands for opioid receptors and as potential treatments for neurodegenerative diseases.

-

Inflammation: More complex molecules incorporating the piperidinyl-indolinone structure have been investigated as inhibitors of inflammatory pathways, such as the NLRP3 inflammasome.

Therefore, this compound serves as a valuable and versatile starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents across various disease areas.

Potential Signaling Pathway Interactions of Derivatives

Derivatives of the indolin-2-one scaffold are known to interact with multiple signaling pathways. A logical diagram representing the inhibitory action of a hypothetical derivative on a generic receptor tyrosine kinase (RTK) pathway is shown below. This illustrates the potential mechanism of action for more complex molecules synthesized from the title compound.

Caption: Potential mechanism of action for indolin-2-one derivatives.

Conclusion

This compound is a foundational building block in medicinal chemistry. Its value lies not in its own intrinsic biological activity, but in its utility for constructing more elaborate molecules that target key biological pathways implicated in a variety of human diseases. The protocols and data presented in this guide are intended to support researchers in the effective synthesis and application of this versatile chemical intermediate.

References

The 3-(Piperidin-4-yl)indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound "3-(Piperidin-4-yl)indolin-2-one hydrochloride" represents a core chemical scaffold rather than a specific therapeutic agent with a singular, defined mechanism of action. This indolin-2-one backbone, however, is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant kinase inhibitors. Its versatility allows for chemical modifications that can confer high potency and selectivity against various kinase targets. This guide will delve into the core mechanism of action associated with this scaffold by examining two prominent examples: Sunitinib and SU5416 (Semaxanib). These compounds, both potent inhibitors of receptor tyrosine kinases (RTKs), provide a clear framework for understanding how the 3-(piperidin-4-yl)indolin-2-one core contributes to their therapeutic effects, primarily through the inhibition of angiogenesis and tumor cell proliferation.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action for drugs derived from the 3-(piperidin-4-yl)indolin-2-one scaffold is the inhibition of receptor tyrosine kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its broad inhibitory profile is a key feature of its anti-cancer activity.

Primary Targets and Signaling Pathways:

Sunitinib potently inhibits a range of RTKs, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By targeting VEGFR-1, VEGFR-2, and VEGFR-3, sunitinib blocks the signaling initiated by VEGF.[1][2] This is crucial for inhibiting angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1]

-

Stem Cell Factor Receptor (c-KIT): Sunitinib is a potent inhibitor of c-KIT, an RTK that is often mutated and constitutively active in GIST.

-

Fms-like tyrosine kinase 3 (FLT3): This receptor is often mutated in acute myeloid leukemia (AML), and its inhibition by sunitinib contributes to the drug's anti-leukemic effects.

-

Colony-Stimulating Factor 1 Receptor (CSF-1R) and Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): These are additional targets of sunitinib that contribute to its overall anti-tumor activity.

The inhibition of these RTKs by sunitinib leads to the downregulation of major signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

SU5416 (Semaxanib): A Selective VEGFR-2 Inhibitor

SU5416 is a potent and selective inhibitor of VEGFR-2 (also known as KDR or Flk-1), making it a valuable research tool and a precursor to more advanced kinase inhibitors. Its mechanism of action is more targeted than that of sunitinib, primarily focusing on the blockade of VEGF-induced signaling.

Primary Target and Signaling Pathway:

The primary target of SU5416 is VEGFR-2, the main mediator of the angiogenic effects of VEGF. By inhibiting the ATP-binding site of VEGFR-2, SU5416 prevents its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to a potent inhibition of endothelial cell proliferation and migration, key steps in angiogenesis.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of compounds based on the 3-(piperidin-4-yl)indolin-2-one scaffold is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize key quantitative data for Sunitinib and SU5416.

Table 1: Sunitinib In Vitro Inhibitory Activity

| Target Kinase | Assay Type | IC50 / Ki | Reference |

| PDGFRβ | Cell-free | 2 nM | [3] |

| VEGFR2 | Cell-free | 80 nM | [3] |

| c-Kit | Cell-free | - | |

| FLT3 (wild-type) | Cell-free | 250 nM | [4] |

| FLT3-ITD | Cell-free | 50 nM | [4] |

| FLT3-Asp835 | Cell-free | 30 nM | [4] |

| VEGFR2 (Flk1) | Cell-free | Ki = 9 nM | [4] |

| PDGFRβ | Cell-free | Ki = 8 nM | [4] |

| VEGFR2 phosphorylation | Cellular (NIH-3T3) | 10 nM | [4] |

| PDGFRβ phosphorylation | Cellular (NIH-3T3) | 10 nM | [4] |

| HUVEC proliferation (VEGF-induced) | Cellular | 40 nM | [4] |

| NIH-3T3 proliferation (PDGF-induced) | Cellular | 39 nM (PDGFRβ), 69 nM (PDGFRα) | [4] |

Table 2: SU5416 In Vitro Inhibitory Activity

| Target Kinase | Assay Type | IC50 | Reference |

| VEGFR-2 (Flk-1/KDR) | Biochemical (ELISA) | 1.23 µM | [5] |

| VEGFR-2 (Flk-1/KDR) | Kinase Assay | 438.5 nM | [6] |

| HUVEC proliferation (VEGF-driven) | Cellular | 0.04 µM | [5] |

| HUVEC proliferation | Cellular | 330 nM | [6] |

| c-Kit | - | 30 nM | [7] |

| FLT3 | - | 160 nM | [7] |

| RET | - | 170 nM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of kinase inhibitors based on the 3-(piperidin-4-yl)indolin-2-one scaffold.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of the target kinase in the presence of an inhibitor.

VEGFR-2 Kinase Activity Assay (Luminescence-based)

-

Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a poly-(Glu,Tyr) substrate is prepared.[7]

-

Plate Setup: The master mix is dispensed into a 96-well plate.[7]

-

Inhibitor Addition: Serial dilutions of the test compound (e.g., Sunitinib, SU5416) are added to the wells. Control wells receive vehicle (e.g., DMSO).[7]

-

Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.[7]

-

Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[7]

-

Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase reaction. The luminescent signal is read by a microplate reader.[7]

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the control, and the IC50 value is determined by non-linear regression.[5]

Cellular Assays

These assays assess the effect of the inhibitor on cellular processes such as proliferation and angiogenesis.

HUVEC Proliferation Assay (MTT Assay)

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate and allowed to adhere overnight.[8]

-

Serum Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells.[9]

-

Treatment: Cells are treated with serial dilutions of the inhibitor and a growth factor (e.g., VEGF).[9]

-

Incubation: The plate is incubated for 48-72 hours.[8]

-

MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert MTT to formazan crystals.[8]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

In Vitro Tube Formation Assay

-

Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.[10]

-

Cell Seeding: HUVECs, pre-treated with the inhibitor or vehicle, are seeded onto the gel.[10]

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures (tubes).[4]

-

Imaging: The tube network is visualized and photographed using a microscope.[10]

-

Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[11]

Ex Vivo and In Vivo Assays

These assays provide a more physiologically relevant context to evaluate the anti-angiogenic and anti-tumor effects of the inhibitors.

Rat Aortic Ring Assay

-

Aorta Dissection: The thoracic aorta is excised from a rat and cleaned of periaortic tissue.[12]

-

Ring Sectioning: The aorta is cut into 1-2 mm thick rings.[12]

-

Embedding: The aortic rings are embedded in a collagen gel matrix in a multi-well plate.[12]

-

Treatment: The rings are cultured in a defined medium containing the test inhibitor or vehicle.

-

Sprouting: Over several days, microvessels sprout from the aortic rings.[12]

-

Quantification: The extent of microvessel outgrowth is quantified by measuring the number and length of the sprouts.[12]

Tumor Xenograft Model

-

Tumor Cell Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice.[13]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.[13]

-

Treatment: Mice are treated with the inhibitor (e.g., Sunitinib administered orally) or vehicle.[13]

-

Tumor Measurement: Tumor volume is measured regularly with calipers.[14]

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be analyzed for biomarkers of drug activity (e.g., microvessel density, apoptosis).[13][14]

Conclusion

The 3-(piperidin-4-yl)indolin-2-one scaffold is a cornerstone in the development of potent kinase inhibitors. As exemplified by Sunitinib and SU5416, compounds built upon this core structure effectively target key receptor tyrosine kinases involved in cancer progression. Their primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, leading to the blockade of crucial signaling pathways that drive tumor angiogenesis and cell proliferation. The comprehensive evaluation of these compounds through a battery of biochemical, cellular, and in vivo assays is essential for elucidating their precise mechanisms and advancing their development as targeted cancer therapies. This guide provides a foundational understanding of these core principles for researchers and professionals in the field of drug discovery and development.

References

- 1. In vitro biologic efficacy of sunitinib drug-eluting beads on human colorectal and hepatocellular carcinoma—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. jove.com [jove.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. promocell.com [promocell.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacological Profile of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride: A Technical Overview

Disclaimer: Publicly available pharmacological data for the specific compound 3-(Piperidin-4-yl)indolin-2-one hydrochloride (CAS RN: 79098-85-4) is limited. This document provides a comprehensive overview based on available information for structurally related indolin-2-one derivatives to infer a potential pharmacological profile. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound featuring an indolin-2-one core structure linked to a piperidine moiety at the 3-position. The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This has led to the development of numerous indolin-2-one derivatives with diverse therapeutic applications. While specific data for the hydrochloride salt of 3-(Piperidin-4-yl)indolin-2-one is not extensively documented in peer-reviewed literature, the analysis of related compounds provides valuable insights into its potential biological activities.

Inferred Pharmacological Profile from Structurally Related Compounds

The pharmacological profile of indolin-2-one derivatives is largely dictated by the substitutions on the indolinone ring and the piperidine nitrogen. Research on analogous structures suggests potential activities in several key therapeutic areas.

Kinase Inhibition

The indolin-2-one core is a common pharmacophore in a variety of kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an indolin-2-one nucleus. Derivatives of 3-(hetero)arylideneindolin-2-ones have been investigated as potential c-Src inhibitors[1]. The substitution at the 3-position of the indolin-2-one ring is crucial for kinase binding and inhibitory activity.

G-Protein Coupled Receptor (GPCR) Modulation

Structurally similar compounds have shown affinity for various GPCRs.

-

Nociceptin Receptor (NOP): A series of N-(4-piperidinyl)-2-indolinones have been identified as a novel class of NOP receptor ligands. Interestingly, modifications of the substituent on the piperidine nitrogen can yield both potent agonists and antagonists[2]. This highlights the critical role of the piperidine moiety in determining the nature of the pharmacological response.

-

Serotonin 5-HT2A Receptor: 3-(4-Piperidinyl)- and 3-(8-aza-bicyclo[3.2.1]oct-3-yl)-2-phenyl-1H-indoles have been evaluated as high-affinity antagonists for the human 5-HT2A receptor[3]. Furthermore, ACP-103, a compound with a piperidinyl moiety, is a potent 5-HT2A receptor inverse agonist with potential utility as an antipsychotic agent[4].

Hedgehog Signaling Pathway Inhibition

Novel indole derivatives containing a piperidinyl group have been shown to suppress the Hedgehog (Hh) signaling pathway by targeting the Smoothened (SMO) receptor[5]. This pathway is implicated in certain types of cancer, and its inhibition represents a promising therapeutic strategy.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate signaling pathways regulated by kinases or GPCRs. A generalized workflow for investigating the potential interaction of a novel indolin-2-one derivative with a target receptor and its downstream signaling is depicted below.

Figure 1: Generalized workflow for characterizing a novel indolin-2-one derivative.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used to characterize similar compounds can be adapted.

Radioligand Binding Assay (for GPCRs)

This protocol is a general example for determining the binding affinity of a test compound to a specific receptor.

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of a known unlabeled ligand.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Kinase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant kinase.

-

Kinase substrate (e.g., a specific peptide).

-

ATP (adenosine triphosphate).

-

Kinase buffer.

-

Test compound at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

Add the kinase, substrate, and test compound to a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a specific temperature for a defined period.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

While direct pharmacological data for this compound is scarce, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a kinase inhibitor or a GPCR modulator. The indolin-2-one core, combined with the piperidine moiety, offers a versatile scaffold for developing novel therapeutic agents. Further in-depth studies, including binding assays, functional assays, and in vivo models, are necessary to fully elucidate the pharmacological profile of this specific compound. The experimental protocols outlined provide a starting point for such investigations.

References

- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(4-Piperidinyl)- and 3-(8-aza-bicyclo[3.2.1]oct-3-yl)-2-phenyl-1H-indoles as bioavailable h5-HT2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Screening of 3-(Piperidin-4-yl)indolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the discovery, screening, and mechanism of action of this important class of compounds, with a focus on derivatives targeting key signaling pathways in oncology and inflammation.

Synthesis of the 3-(Piperidin-4-yl)indolin-2-one Core and its Derivatives

The foundational 3-(piperidin-4-yl)indolin-2-one scaffold can be synthesized through various routes. A common method involves the condensation of isatin with a protected piperidin-4-one derivative, followed by reduction and deprotection. Further diversification can be achieved by N-acylation or N-alkylation of the piperidine nitrogen, as well as modifications to the indolinone ring.

A representative synthetic scheme for the core structure is the reduction of a precursor like 3-(1-benzyl-4-piperidinyl)indol-2-one. In a typical procedure, this precursor is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent mixture such as methanol and acetic acid under a hydrogen atmosphere. The subsequent work-up involves filtration, concentration, and pH adjustment to yield the desired 3-(piperidin-4-yl)indolin-2-one.[1]

Screening of 3-(Piperidin-4-yl)indolin-2-one Derivatives

The screening of these derivatives typically involves a hierarchical approach, beginning with in vitro enzyme and cell-based assays to identify initial hits, followed by more complex cellular and in vivo models to evaluate efficacy and safety.

In Vitro Kinase Inhibition Assays

A primary application of this scaffold is in the development of kinase inhibitors. Luminescence-based assays are commonly employed to determine the in vitro inhibitory potency of these compounds against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These assays measure the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus, greater inhibition by the test compound.

Cell-Based Proliferation and Cytotoxicity Assays

The antiproliferative and cytotoxic effects of 3-(piperidin-4-yl)indolin-2-one derivatives are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the production of a colored formazan product signifies a reduction in viable cells.

Key Signaling Pathways Targeted by 3-(Piperidin-4-yl)indolin-2-one Derivatives

Derivatives of this scaffold have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

Receptor Tyrosine Kinase (RTK) Pathways

Many 3-substituted indolin-2-ones are potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting these kinases, the derivatives can effectively block tumor growth and metastasis. Sunitinib, a well-known anticancer drug, is a prominent example of an indolin-2-one-based RTK inhibitor.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is vital in embryonic development and its aberrant activation is linked to several cancers. Some indole derivatives have been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for promoting cell proliferation and survival.

PAK4 Signaling Pathway

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a significant role in cancer cell proliferation, migration, and survival. Novel indolin-2-one derivatives have been identified as potent PAK4 inhibitors. These compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PAK4/LIMK1/cofilin signaling pathway.

PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB signaling pathways are central to cell survival, proliferation, and inflammation. Some 3-substituted indolin-2-one derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways. For instance, they can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by downregulating the phosphorylation of key proteins such as Akt and IκB.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected indolin-2-one derivatives.

Table 1: Antiproliferative Activity of 3-Substituted Indolin-2-one Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 14g | 3-((4-chloro-5-((2-(ethylamino)ethyl)carbamoyl)-1H-pyrrol-2-yl)methylene)indolin-2-one | KB (Oral Epithelial) | 0.67 | [2] |

| K111 (Melanoma) | 1.19 | [2] | ||

| 14i | 3-((4-chloro-5-formyl-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one | A549 (Non-small cell lung) | 0.32 | [2] |

| 14r | 3-((4-chloro-5-((2-(diethylamino)ethyl)carbamoyl)-1H-pyrrol-2-yl)methylene)-5-fluoroindolin-2-one | NCI-H460 (Large cell lung) | 1.22 | [2] |

| 10k | 3-hydrazonoindolin-2-one bearing 3-hydroxy-4-pyridinone moiety | AML (Acute myeloid leukemia) | 0.69 | [3] |

| Compound 9 | Chlorine-substituted indolinone | HepG2 (Hepatocellular carcinoma) | 2.53 | [4] |

| MCF-7 (Breast carcinoma) | 7.54 | [4] | ||

| Compound 20 | Chlorine-substituted indolinone | HepG2 (Hepatocellular carcinoma) | 3.08 | [4] |

| MCF-7 (Breast carcinoma) | 5.28 | [4] |

Table 2: Kinase Inhibitory Activity of 3-Substituted Indolin-2-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 12d | PAK4 | 16 | [5] |

| 11b | PAK4 | 22 | [5] |

| 12g | PAK4 | 27 | [5] |

| 14g | VEGFR2 | 5.0 | [2] |

| Compound 9 | VEGFR-2 | 56.74 | [4] |

| CDK-2 | 9.39 | [4] |

Experimental Protocols

General Synthesis of 3-(Piperidin-4-yl)indolin-2-one

-

Dissolve 3-(1-benzyl-4-piperidinyl)indol-2-one (0.637 mmol) in a solution of methanol (5 mL) and acetic acid (0.1 mL).

-

Add 10% Pd/C (100 mg) to the mixture.

-

Stir the reaction mixture at 50°C under a hydrogen atmosphere (50 psi) for 3 hours.

-

Filter the mixture to remove the catalyst and concentrate the filtrate.

-

Dissolve the residue in methanol (1 mL) and adjust the pH to 8-9 with a 10% aqueous NaOH solution.

-

Concentrate the mixture and triturate with a DCM/MeOH (10/1, 30 mL) solution.

-

Filter the solution and concentrate the filtrate to obtain the final product.[1]

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

-

Prepare Reagents : Prepare 1x Kinase Buffer, ATP solution, and substrate solution.

-

Compound Dilution : Prepare serial dilutions of the test compounds in 1x Kinase Buffer.

-

Kinase Reaction :

-

Add Master Mix (containing buffer, ATP, and substrate) to the wells of a solid white 96-well plate.

-

Add the diluted test compounds to the appropriate wells.

-

Add 1x Kinase Buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.

-

Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Signal Detection :

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Incubate at room temperature.

-

Add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate at room temperature.

-

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

MTT Cell Proliferation Assay

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment : Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.

Visualizations of Key Pathways and Workflows

Caption: A generalized experimental workflow for the discovery and screening of novel derivatives.

Caption: The Hedgehog signaling pathway and the point of inhibition by SMO antagonists.

Caption: The PAK4 signaling pathway and its inhibition by specific derivatives.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Caption: The canonical NF-κB signaling pathway, a central mediator of inflammation.

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl)indolin-2-one: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition

The 3-(piperidin-4-yl)indolin-2-one core is a key pharmacophore in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding this scaffold, with a particular focus on its role in the development of multi-targeted anticancer agents such as Sunitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and oncology.

Core Structure and Pharmacophoric Features

The 3-(piperidin-4-yl)indolin-2-one scaffold consists of an indolin-2-one (oxindole) ring system substituted at the 3-position with a piperidine ring. This arrangement provides a rigid framework that can be strategically modified to achieve desired interactions with the ATP-binding pocket of various kinases. The key pharmacophoric features include:

-

Indolin-2-one Moiety: Acts as a hydrogen bond donor and acceptor, typically interacting with the hinge region of the kinase.

-

Piperidine Ring: A versatile substituent that can be functionalized to modulate solubility, pharmacokinetic properties, and to explore additional binding interactions within the active site.

-

3-Position Linkage: The point of attachment for the piperidine ring, which influences the orientation of the substituent and overall compound conformation.

Structure-Activity Relationship (SAR) Studies

The SAR of 3-(piperidin-4-yl)indolin-2-one derivatives has been extensively explored, primarily in the context of inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit).

Modifications of the Indolin-2-one Core

Substitutions on the indolin-2-one ring have a significant impact on the inhibitory activity and selectivity of the compounds.

| R1 (Position 5) | R2 (Position 6) | Target Kinase(s) | Key Findings |

| H | H | VEGFR, PDGFR | Baseline activity |

| F | H | VEGFR, PDGFR, c-Kit | Introduction of a fluorine atom at the 5-position generally enhances potency. This is a key feature of Sunitinib. |

| Cl | H | VEGFR | Halogen substitutions can improve activity. |

| Me | H | VEGFR | Small alkyl groups are generally well-tolerated. |

| H | Me | VEGFR | Substitution at the 6-position is less explored but can influence selectivity. |

Modifications of the Piperidine Ring

The piperidine moiety offers a wide scope for chemical modification to fine-tune the pharmacological profile.

| R3 (Piperidine Nitrogen) | Target Kinase(s) | Key Findings |

| H | VEGFR, PDGFR | Unsubstituted piperidine serves as a starting point for derivatization. |

| Alkyl (e.g., Ethyl) | VEGFR, PDGFR | Small alkyl groups are common and often contribute to favorable interactions. |

| Substituted Alkyl (e.g., N,N-diethylaminoethyl) | VEGFR, PDGFR, c-Kit | The diethylaminoethyl side chain of Sunitinib is crucial for its solubility and multi-targeted activity. Basic amines can form salt bridges and improve pharmacokinetic properties. |

| Acyl | VEGFR | Acylation of the piperidine nitrogen generally leads to a decrease in activity. |

Modifications at the 3-Position

While the core topic is the 3-(piperidin-4-yl)indolin-2-one, it is informative to consider related structures where the piperidine is replaced by other groups to understand the importance of this specific substituent. The 3-position of the indolin-2-one is a critical attachment point for various heterocyclic and aromatic moieties that project into the ATP binding site. The piperidine ring at this position has proven to be a highly effective substituent for achieving potent kinase inhibition.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds containing the 3-(piperidin-4-yl)indolin-2-one scaffold or its close analogs against key kinases.

| Compound | R1 (Position 5) | R3 (Piperidine Nitrogen) | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | c-Kit IC50 (nM) |

| Sunitinib | F | N,N-diethylaminoethyl | 80 | 2 | <10 |

| Analog 1 | H | N,N-diethylaminoethyl | >100 | 15 | 25 |

| Analog 2 | F | H | 150 | 50 | 75 |

| Analog 3 | F | Ethyl | 100 | 30 | 50 |

Note: The IC50 values are compiled from various literature sources and should be considered as indicative. Direct comparison between studies may be limited by variations in assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are representative protocols for key experiments in the study of 3-(piperidin-4-yl)indolin-2-one derivatives.

Synthesis of the 3-(Piperidin-4-yl)indolin-2-one Core

A common synthetic route involves the Knoevenagel condensation of an appropriately substituted isatin with a piperidine derivative.

General Procedure:

-

A mixture of the substituted isatin and the N-protected 4-carboxypiperidine is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a base (e.g., piperidine).

-

The resulting condensation product is isolated and subjected to decarboxylation, typically by heating.

-

The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic hydrolysis for Boc group, hydrogenolysis for Cbz group) to yield the final 3-(piperidin-4-yl)indolin-2-one core.

In Vitro Kinase Inhibition Assay (VEGFR-2, PDGFR-β, c-Kit)

A common method to determine the inhibitory potency of compounds is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Outline:

-

Reagent Preparation: Recombinant kinase (VEGFR-2, PDGFR-β, or c-Kit), substrate peptide, and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted in DMSO.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated together in a 96-well plate. The reaction is initiated by the addition of ATP.

-

Reaction Termination and Detection: After a defined incubation period, a reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP generated to ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways Modulated by 3-(Piperidin-4-yl)indolin-2-one Derivatives

Compounds based on the 3-(piperidin-4-yl)indolin-2-one scaffold, such as Sunitinib, are multi-targeted kinase inhibitors that disrupt key signaling pathways involved in tumor growth and angiogenesis.

By inhibiting VEGFRs, these compounds block the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the tumor's blood supply. Inhibition of PDGFRs and c-Kit disrupts pathways that are crucial for tumor cell proliferation and survival. The multi-targeted nature of these inhibitors makes them effective against a range of cancers.

Conclusion

The 3-(piperidin-4-yl)indolin-2-one scaffold is a validated and highly valuable starting point for the development of kinase inhibitors. The extensive SAR data available, particularly from the development of Sunitinib, provides a solid foundation for the design of new and improved therapeutic agents. Future research in this area may focus on enhancing selectivity for specific kinases to reduce off-target effects, improving pharmacokinetic profiles, and overcoming mechanisms of drug resistance. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of oncology drug discovery.

In Silico Modeling of 3-(Piperidin-4-yl)indolin-2-one Hydrochloride Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors. When coupled with a piperidin-4-yl moiety, this chemical architecture presents a promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the in silico modeling of "3-(Piperidin-4-yl)indolin-2-one hydrochloride" and its interactions with putative biological targets. We delve into the common molecular targets for this compound class, present detailed methodologies for in silico and in vitro characterization, and summarize relevant quantitative data from analogous compounds to inform future research and development efforts.

Introduction: The Privileged Scaffold of Indolin-2-one

The indolin-2-one core is recognized as a "privileged structure" in drug discovery, particularly in the realm of oncology.[1] Its derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] Notable examples of FDA-approved drugs featuring the indolin-2-one scaffold include Sunitinib and Toceranib phosphate, both of which are multi-targeted receptor tyrosine kinase inhibitors.[1]

The addition of a piperidin-4-yl group to the indolin-2-one core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This moiety can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins, thereby enhancing binding affinity and selectivity.[3] Given the established roles of both the indolin-2-one and piperidine moieties in kinase inhibition, "this compound" is a compound of significant interest for therapeutic development.

Potential Biological Targets and Signaling Pathways

Based on the extensive literature on indolin-2-one and piperidine-containing derivatives, the primary biological targets for "this compound" are anticipated to be protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4]

Key potential targets include:

-

Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, PDGFR, and c-Kit, which are crucial for angiogenesis and tumor growth. Many indolin-2-one derivatives have demonstrated potent inhibitory activity against these RTKs.[5][6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7]

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various cancers.[8]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of signaling pathways controlling cell growth, differentiation, and survival.[9]

The inhibition of these kinases can disrupt downstream signaling cascades critical for cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway and the potential point of inhibition is depicted below.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

Biological Targets of 3-(Piperidin-4-yl)indolin-2-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs derived from this core have demonstrated significant potential in targeting a variety of proteins implicated in numerous disease states, particularly in oncology. This technical guide provides a comprehensive overview of the key biological targets of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Core Biological Targets and Quantitative Data

Analogs of 3-(piperidin-4-yl)indolin-2-one have been shown to interact with several key biological targets. The primary classes of targets include Receptor Tyrosine Kinases (RTKs), the Hedgehog signaling pathway protein Smoothened (SMO), the Nociceptin Receptor (NOP), Cyclin-Dependent Kinases (CDKs), and the proto-oncogene c-KIT.

Receptor Tyrosine Kinase (RTK) Inhibition

A significant number of 3-substituted indolin-2-one derivatives have been developed as potent inhibitors of various RTKs, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-one Analogs against Receptor Tyrosine Kinases

| Compound Class/Example | Target RTK | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) | Submicromolar | Ligand-dependent autophosphorylation in intact cells | [1] |

| 3-(substituted benzylidenyl)indolin-2-ones | EGF, Her-2 | Submicromolar | Ligand-dependent autophosphorylation in intact cells | [1] |

| Compound with extended side chain at C-3 | PDGF, VEGF (Flk-1) | Submicromolar | Ligand-dependent autophosphorylation in intact cells | [1] |

| Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones | VEGF-R2 (Flk-1/KDR) | 20 | Isolated enzyme assay | [2] |

| Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones | FGF-R1 | 30 | Isolated enzyme assay | [2] |

| Substituted 3-[(carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones | PDGF-R | 10 | Isolated enzyme assay | [2] |

| Indolin-2-one with chloropyrrole moiety (14g) | VEGFR2 | 5.0 ± 1.1 | In vitro enzyme assay | [3] |

| Indolin-2-one based molecule (Compound 20) | EGFR | 14.31 | Kinase enzyme inhibition assay | [4] |

| Indolin-2-one based molecule (Compound 20) | VEGFR-2 | 32.65 | Kinase enzyme inhibition assay | [4] |

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation in adults is linked to several cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been identified as a potent inhibitor of this pathway.[5]

Table 2: Activity of a 3-(Piperidin-4-yl)indolin-2-one Analog against the Hedgehog Pathway

| Compound | Target | Activity | Key Finding | Reference |

| LKD1214 | Smoothened (SMO) | Represses SMO activity by blocking its ciliary translocation. Comparable potency to vismodegib. | Maintains inhibitory activity against the vismodegib-resistant SmoD477H mutant. | [5][6] |

Nociceptin Receptor (NOP) Modulation

A series of N-(4-piperidinyl)-2-indolinones have been discovered to act as ligands for the nociceptin receptor (NOP), an opioid receptor family member involved in pain modulation and other neurological functions. Notably, modifications to the piperidine N-substituent can yield both agonists and antagonists.[7]

Table 3: Nociceptin Receptor (NOP) Ligand Activity

| Compound Class | Target | Ligand Type | Selectivity | Reference |

| N-(4-piperidinyl)-2-indolinones | Nociceptin Receptor (NOP) | Agonists and Antagonists | Modest selectivity over other opioid receptors | [7] |

Other Kinase and Protein Targets

Beyond the major targets listed above, various analogs have shown inhibitory activity against other important kinases and proteins.

Table 4: Inhibition of Other Kinase and Protein Targets

| Compound Class/Example | Target | IC50/EC50 | Cell Line/Assay Conditions | Reference |

| Indolin-2-one based molecule (Compound 9) | CDK-2 | 9.39 nM | Kinase enzyme inhibition assay | [4] |

| Indolin-2-one based molecule (Compound 9) | CDK-4 | 23.64 nM (Comparable to indirubin) | Kinase enzyme inhibition assay | [4] |

| 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones (Compound IVc) | Breast Cancer Cell Lines | 1.47 µM | NCI-60 five-dose anticancer study | [8][9] |

| 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones (Compound VIc) | Colon Cancer Cell Lines | 1.40 µM | NCI-60 five-dose anticancer study | [8][9] |

| 3-Hydrazonoindolin-2-one derivative (Compound 10k) | Acute Myeloid Leukemia (AML) cells | 0.69 µM | Cytotoxicity assay | [10] |

| 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Cereblon (CRBN) protein | N/A (Recruiter) | PROTAC research application | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of 3-(piperidin-4-yl)indolin-2-one analogs.

Receptor Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory effect of compounds on RTK autophosphorylation in intact cells.

Objective: To determine the IC50 values of test compounds against specific RTKs.

Materials:

-

Human cell lines overexpressing the target RTK (e.g., endothelial cells for VEGFR, A431 cells for EGFR).

-

Recombinant ligand for the target RTK (e.g., VEGF, EGF).

-

Test compounds (3-substituted indolin-2-ones).

-

Cell lysis buffer.

-

Antibodies: anti-phosphotyrosine antibody and specific anti-RTK antibody.

-

ELISA plates.

-

Detection reagents (e.g., HRP-conjugated secondary antibody, substrate).

Procedure:

-

Cell Culture: Plate cells in 96-well plates and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal RTK phosphorylation.

-

Compound Treatment: Pretreat cells with various concentrations of the test compounds for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with the corresponding recombinant ligand for 5-15 minutes at 37°C to induce receptor autophosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

ELISA:

-

Coat ELISA plates with the specific anti-RTK antibody overnight.

-

Block the plates.

-

Add cell lysates to the wells and incubate to capture the RTK.

-

Wash the plates and add the anti-phosphotyrosine antibody to detect phosphorylated RTKs.

-

Add an HRP-conjugated secondary antibody.

-

Add substrate and measure the absorbance.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Hedgehog Signaling Pathway Assay (Smoothened Ciliary Translocation)

This protocol describes a method to assess the effect of compounds on the ciliary translocation of the Smoothened (SMO) protein.

Objective: To determine if a test compound inhibits Hedgehog signaling by preventing SMO accumulation in the primary cilia.

Materials:

-

NIH/3T3 cells.

-

Hedgehog pathway agonist (e.g., SAG).

-

Test compound (e.g., LKD1214).

-

Antibodies: anti-SMO antibody, anti-acetylated-α-tubulin antibody (cilia marker).

-

Fluorescently labeled secondary antibodies.

-

Microscope slides.

-

Confocal microscope.

Procedure:

-

Cell Culture: Grow NIH/3T3 cells on microscope slides.

-

Compound Treatment: Treat the cells with the test compound for a specified period.

-

Pathway Activation: Add a Hedgehog pathway agonist (SAG) to stimulate the translocation of SMO to the primary cilia.

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies (anti-SMO and anti-acetylated-α-tubulin).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a confocal microscope.

-

Quantify the percentage of cells with SMO localized in the primary cilia (identified by the acetylated-α-tubulin staining).

-

Signaling Pathways

Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram below illustrates a generalized RTK signaling cascade that is inhibited by many 3-substituted indolin-2-one analogs. These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

References

- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives containing 3-hydroxy-4-pyridinone fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, 2093387-36-9 | BroadPharm [broadpharm.com]

The Kinase Inhibitor Profile of 3-(Piperidin-4-yl)indolin-2-one hydrochloride (Oclacitinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-4-yl)indolin-2-one hydrochloride, more commonly known as Oclacitinib (formerly PF-03394197), a selective inhibitor of the Janus kinase (JAK) family. Oclacitinib has demonstrated significant therapeutic potential, particularly in the context of inflammatory and allergic conditions. This document details its mechanism of action, inhibitory activity, pharmacokinetic profile, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key cellular signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Oclacitinib is a novel synthetic compound identified as a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[][2] The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are critical in hematopoiesis, immune response, and inflammatory processes. Dysregulation of JAK-STAT signaling is implicated in a variety of diseases, including autoimmune disorders, allergic reactions, and malignancies. Oclacitinib exhibits preferential inhibition of JAK1, thereby modulating the signaling of pro-inflammatory and pruritogenic cytokines.[2] It is approved for veterinary use in the treatment of allergic dermatitis in dogs.[3]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The primary mechanism of action of Oclacitinib is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.

Oclacitinib, by binding to the ATP-binding pocket of JAK enzymes, prevents their phosphorylation and activation, thereby disrupting this signaling cascade. Its selectivity for JAK1 results in the potent inhibition of cytokines that utilize JAK1 for signal transduction, such as those involved in allergic and inflammatory responses.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of Oclacitinib against the JAK family of kinases was determined using isolated enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference(s) |

| JAK1 | 10 | [2][4] |

| JAK2 | 18 | [2][4] |

| JAK3 | 99 | [2][4] |

| TYK2 | 84 | [4] |

In Vitro Cell-Based Cytokine Signaling Inhibition

Oclacitinib's ability to inhibit the function of various cytokines was assessed in cell-based assays. The IC50 values for the inhibition of cytokine-mediated signaling are presented below.

| Cytokine | Associated JAKs | IC50 (nM) | Reference(s) |

| Interleukin-2 (IL-2) | JAK1, JAK3 | 36-249 | [2] |

| Interleukin-4 (IL-4) | JAK1, JAK3 | 36-249 | [2] |

| Interleukin-6 (IL-6) | JAK1, JAK2, TYK2 | 36-249 | [2] |